Triisopropylsilyl acrylate

Übersicht

Beschreibung

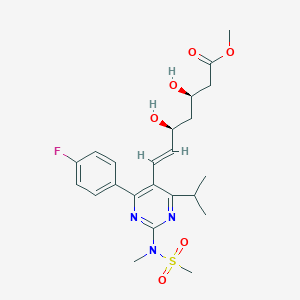

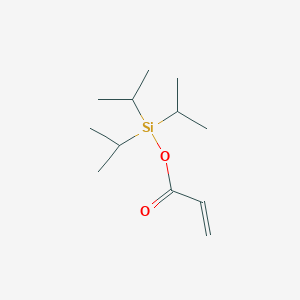

Triisopropylsilyl acrylate is an organic silicon compound with the chemical formula C12H24O2Si. It is a colorless to almost colorless liquid with low viscosity and low surface tension. This compound is soluble in organic solvents such as ethers, ketones, and benzene, but it is insoluble in water . This compound is known for its high stability and heat resistance, making it a valuable component in various industrial applications.

Wissenschaftliche Forschungsanwendungen

Triisopropylsilyl acrylate has a wide range of applications in scientific research and industry:

Polymer and Coating Industry: Used as a crosslinking agent, plasticizer, and modifier to enhance the performance and stability of polymers.

Silicone Rubber and Organic Silicone Gel: Utilized in the production of silicone rubber and organic silicone gel.

Waterproof Coatings: Employed in the formulation of waterproof coatings.

Antifouling Coatings: Applied in the shipping industry to create antifouling coatings for marine vessels.

Safety and Hazards

Triisopropylsilyl Acrylate can cause skin irritation and may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Zukünftige Richtungen

Biodegradable antifouling coating is a new promising route based on the combination of eco-friendly biocide with dynamic surfaces by utilizing degradable polyurethane, polyester acrylate, and modified polyester-based polymers . They are used as a carrier of antifoulant, which control the release rate and also show excellent antifouling activity in the marine coatings due to tunability, sustainability, and mechanical performance .

Wirkmechanismus

Target of Action

Triisopropylsilyl acrylate (TIPSiA) is an organosilicon compound that primarily targets polymer and coating industries . It is used as a cross-linking agent, plasticizer, and modifier to enhance the performance and stability of polymers .

Mode of Action

TIPSiA interacts with its targets by integrating into the polymer matrix, thereby modifying its properties. It can react at high temperatures, often serving as a ligand for catalysts . Its excellent adhesion and weather resistance make it suitable for use in modified coatings and adhesives .

Biochemical Pathways

It is known that tipsia can be used to improve the properties of polymers, suggesting that it may interact with the chemical structures of these materials .

Result of Action

The molecular and cellular effects of TIPSiA’s action primarily involve the enhancement of polymer performance and stability . It can also be used in the preparation of silicone rubber, organosilicon gel, and waterproof coatings .

Action Environment

The action, efficacy, and stability of TIPSiA can be influenced by environmental factors. For instance, TIPSiA is sensitive and reacts slowly with moisture/water . Therefore, it should be used and stored in a dry environment. It is also stable under normal use conditions and non-toxic . As a chemical substance, appropriate safety measures should be taken during use, such as wearing gloves, goggles, and protective clothing, avoiding skin and eye contact, and using it in a well-ventilated place . It should be stored away from open flames and high temperatures .

Biochemische Analyse

Biochemical Properties

It is known that the compound has high stability and heat resistance, which allows it to participate in reactions at high temperatures

Molecular Mechanism

It is known to have high stability and heat resistance, suggesting it may interact with biomolecules in a unique manner under certain conditions

Temporal Effects in Laboratory Settings

Its stability suggests that it may have long-term effects on cellular function in in vitro or in vivo studies

Transport and Distribution

Its solubility in organic solvents but not in water suggests that it may be transported and distributed in a manner dependent on the specific cellular and tissue context .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triisopropylsilyl acrylate is typically synthesized by reacting a silylating agent, such as 3-(triisopropylsilyl)propanol, with an acrylate under acidic conditions. The reaction involves the esterification of the hydroxyl group of the silylating agent with the carboxyl group of the acrylate .

Industrial Production Methods: In industrial settings, the preparation of high-purity this compound involves the following steps:

- Mixing triisopropyl silanol, a solvent, and an acid-binding agent in specific proportions.

- Adding acryloyl chloride dropwise at a controlled temperature (0-80°C).

- Continuously reacting the mixture for a specified duration.

- Filtering and purifying the product through distillation to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Triisopropylsilyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymers with enhanced properties.

Hydrolysis: It reacts slowly with moisture or water, leading to the formation of silanols and acrylates.

Addition Reactions: It can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or other polymerization initiators.

Hydrolysis: Occurs in the presence of water or moisture.

Addition Reactions: Typically involve nucleophiles under mild conditions.

Major Products:

Polymers: Formed through polymerization.

Silanols and Acrylates: Formed through hydrolysis.

Vergleich Mit ähnlichen Verbindungen

- Triisopropylsilyl methacrylate

- Triisopropylsilyl prop-2-enoate

- Acryloxytriisopropylsilane

Comparison: Triisopropylsilyl acrylate is unique due to its specific combination of stability, heat resistance, and solubility properties. Compared to similar compounds, it offers superior performance in applications requiring high stability and resistance to environmental factors .

Eigenschaften

IUPAC Name |

tri(propan-2-yl)silyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2Si/c1-8-12(13)14-15(9(2)3,10(4)5)11(6)7/h8-11H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSIXYSSKXAOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166323 | |

| Record name | Tri-isopropyl silyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157859-20-6 | |

| Record name | Tris(1-methylethyl)silyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157859-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-isopropyl silyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157859206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-isopropyl silyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropylsilyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Triisopropylsilyl acrylate suitable for marine antifouling applications?

A1: TIPSA's utility in marine antifouling stems from its ability to form hydrolyzable polymers. When incorporated into polyurethane coatings, these polymers create a unique self-renewing surface. [, ] Essentially, the TIPSA-containing polymer undergoes hydrolysis in seawater, gradually degrading and releasing the polymer fragments and any embedded antifouling agents into the surrounding environment. This continuous degradation and renewal process prevents the accumulation of marine organisms on the coated surface. [, ]

Q2: How does the structure of the polymer, particularly the incorporation of this compound, affect its degradation rate in seawater?

A2: Research indicates that both the main chain composition and the presence of TIPSA side chains significantly influence the polymer's degradation rate. Increasing the density of ester groups within the polymer's main chain accelerates the degradation process. [] Similarly, longer TIPSA side chains also contribute to a faster degradation rate. [] This control over degradation rate is crucial for tailoring the performance of antifouling coatings for specific marine environments.

Q3: Besides its degradation properties, are there other advantages of using this compound in marine coatings?

A3: Yes, the hydrolysis of TIPSA in seawater leads to another beneficial effect. As the TIPSA side chains cleave, they leave behind hydrophilic groups on the polymer surface. [] This shift towards a more hydrophilic surface reduces the frictional drag experienced by the coated object moving through water. [] Therefore, incorporating TIPSA not only contributes to antifouling but also improves the hydrodynamic properties of the coated surface.

Q4: Can this compound be used to create polymers with other acrylate monomers?

A4: Yes, TIPSA can be copolymerized with various other acrylate monomers, offering versatility in material design. Studies have shown its successful polymerization with Methyl methacrylate and Butyl acrylate. [] This ability to form copolymers with controlled compositions allows for fine-tuning the properties of the resulting material, expanding its potential applications beyond marine coatings.

Q5: What are the environmental implications of using this compound-based coatings?

A5: This is an important consideration. While TIPSA-based coatings show promise, research into their long-term environmental impact is ongoing. It's crucial to investigate the potential effects of released polymer fragments and antifouling agents on marine ecosystems. [] Sustainable antifouling solutions require a balance between effectiveness and minimizing any negative ecological consequences.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

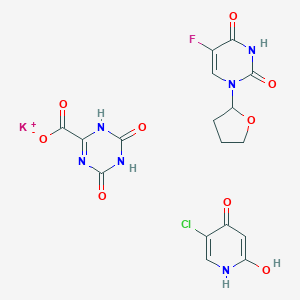

![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)